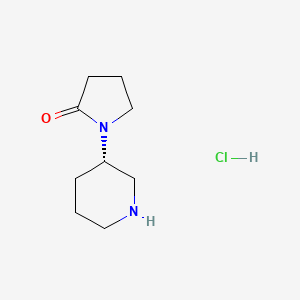

1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride

Description

Properties

IUPAC Name |

1-[(3S)-piperidin-3-yl]pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9-4-2-6-11(9)8-3-1-5-10-7-8;/h8,10H,1-7H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQBCYMIMCPQZ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCCC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N2CCCC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride

This is an in-depth technical guide for 1-((3S)-3-Piperidinyl)-2-pyrrolidinone Hydrochloride , a specialized chiral building block used in medicinal chemistry.

Comprehensive Structural and Functional Analysis

Executive Summary

1-((3S)-3-Piperidinyl)-2-pyrrolidinone hydrochloride is a bivalent heterocyclic scaffold characterized by a pyrrolidin-2-one (γ-lactam) ring fused via its nitrogen atom to the C3 position of a piperidine ring. The (3S)-enantiomer is a critical chiral intermediate in the synthesis of Janus Kinase (JAK) inhibitors, G-protein coupled receptor (GPCR) ligands, and PROTAC linkers. Its structural rigidity and defined stereochemistry allow for precise orientation of pharmacophores in drug design, particularly for targets requiring specific hydrogen bonding vectors within a restricted conformational space.

Structural Characterization & Identity[1][2][3]

Chemical Identity

| Parameter | Detail |

| Chemical Name | 1-((3S)-3-Piperidinyl)-2-pyrrolidinone hydrochloride |

| IUPAC Name | 1-[(3S)-piperidin-3-yl]pyrrolidin-2-one hydrochloride |

| CAS Number (HCl) | 1240315-28-9 |

| CAS Number (Free Base) | 1240347-03-8 |

| Molecular Formula | C₉H₁₇ClN₂O (Salt) / C₉H₁₆N₂O (Base) |

| Molecular Weight | 204.70 g/mol (Salt) / 168.24 g/mol (Base) |

| Chirality | (S)-Enantiomer (C3 of piperidine) |

| Appearance | White to off-white crystalline solid |

Structural Visualization

The molecule consists of two saturated nitrogen-containing rings. The pyrrolidinone acts as a neutral, polar lactam motif, while the piperidine provides a basic secondary amine site for further functionalization (e.g., reductive amination, S_NAr, or amide coupling).

Synthetic Pathway & Manufacturing

The synthesis of the (3S)-enantiomer requires strict control of stereochemistry, typically starting from the chiral pool (L-aspartic acid derivatives or resolved 3-aminopiperidine). The industrial standard route utilizes N-protected (S)-3-aminopiperidine to prevent polymerization and ensure regioselectivity.

Synthesis Protocol (Boc-Route)

Step 1: Acylation. (S)-1-Boc-3-aminopiperidine is reacted with 4-chlorobutyryl chloride in the presence of a base (TEA or DIPEA) to form the acyclic amide intermediate. Step 2: Cyclization. The intermediate undergoes intramolecular alkylation using a strong base (NaH or KOtBu) in THF to close the pyrrolidinone ring. Step 3: Deprotection & Salt Formation. The Boc group is removed using HCl in dioxane or TFA, followed by crystallization as the hydrochloride salt.

[1]

Key Experimental Considerations

-

Stereochemical Integrity: The use of (S)-1-Boc-3-aminopiperidine (CAS 625471-18-3) ensures the final product retains >98% ee. Racemization is minimal under standard acylation conditions but can occur if the cyclization temperature exceeds 80°C for prolonged periods.

-

Purification: The intermediate Boc-protected lactam is lipophilic and easily purified by silica chromatography. The final HCl salt is water-soluble and hygroscopic; storage under inert gas (Ar/N2) is recommended.

Applications in Drug Discovery

This scaffold serves as a "bivalent linker" and pharmacophore in several high-value therapeutic classes:

-

JAK Inhibitors: The piperidine ring mimics the aliphatic cycle found in Tofacitinib and Ruxolitinib analogs, providing solubility and a vector for the "warhead" (e.g., cyanoacrylamide) or the hinge-binding motif (e.g., pyrrolopyrimidine).

-

GPCR Ligands: The pyrrolidinone oxygen acts as a hydrogen bond acceptor, while the piperidine nitrogen allows for attachment to aryl cores, modulating affinity for receptors like CCR2 or 5-HT.

-

PROTAC Linkers: The rigid sp3-rich structure offers defined exit vectors compared to flexible alkyl chains, improving the permeability and physicochemical properties of proteolysis-targeting chimeras.

Physicochemical Properties & Stability[5]

| Property | Value / Observation |

| Solubility | Highly soluble in water, DMSO, Methanol. Insoluble in Hexane, Et2O. |

| Hygroscopicity | Moderate to High. The HCl salt absorbs atmospheric moisture. |

| pKa (Calc) | ~9.5 (Piperidine NH), ~-0.5 (Lactam Carbonyl) |

| Storage | -20°C, Desiccated. Protect from light. |

| Stability | Stable in acidic media. Lactam ring may hydrolyze in strong boiling alkali (NaOH > 1M). |

Handling and Safety

-

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. The free base is an amine and may cause chemical burns; the salt is an irritant.

References

-

Sigma-Aldrich. (2025). 1-(3-piperidinyl)-2-pyrrolidinone Product Information. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 1-[(3S)-piperidin-3-yl]piperidine and related scaffolds. National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). CAS 1240315-28-9 Entry and MSDS Data. Retrieved from

-

EON Biotech. (2025). Catalog Entry: 1-(3S)-3-Piperidinyl-2-pyrrolidinone. Retrieved from

Sources

Therapeutic potential of 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffolds

An In-Depth Technical Guide to the Therapeutic Potential of 1-(3s)-3-Piperidinyl-2-pyrrolidinone Scaffolds

Abstract: The confluence of piperidine and pyrrolidinone moieties into a single, stereochemically defined scaffold, 1-(3s)-3-Piperidinyl-2-pyrrolidinone, represents a significant advancement in medicinal chemistry. This guide provides a comprehensive analysis of this privileged scaffold, elucidating its synthesis, physicochemical characteristics, and profound therapeutic potential. Primarily recognized for its role in potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of Type 2 Diabetes, the scaffold's utility extends to other promising therapeutic arenas, including cardiovascular and neurological disorders. We will dissect the intricate structure-activity relationships (SAR), provide detailed experimental methodologies to ensure reproducibility, and explore future avenues for drug discovery based on this versatile core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this chemical architecture.

Introduction: The Strategic Fusion of Privileged Heterocycles

In the landscape of drug discovery, nitrogen-containing heterocycles are paramount, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] Among these, the piperidine and pyrrolidine rings stand out as "privileged scaffolds" due to their ubiquitous presence in natural products and pharmaceuticals.[2][3][4] The piperidine ring offers a stable, non-planar structure that can modulate lipophilicity and engage with biological targets through hydrogen bonding and conformational adaptation.[4] Similarly, the pyrrolidine ring, a core component of the amino acid proline, provides a three-dimensional architecture that can efficiently explore pharmacophore space and enhance aqueous solubility.[3][5]

The strategic combination of these two motifs into the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold creates a novel chemical entity with enhanced structural complexity and Fsp3 character—a key attribute correlated with higher clinical success rates.[1] This guide delves into the multifaceted potential of this specific scaffold, beginning with its foundational chemistry and moving through its most successful application to date—the inhibition of DPP-4—before exploring its broader therapeutic promise.

Chapter 1: The Core Scaffold: Synthesis and Molecular Architecture

The therapeutic journey of any scaffold begins with its synthesis. The creation of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone core requires a strategic approach that establishes the crucial (S)-stereocenter. While numerous methods exist for synthesizing piperidine and pyrrolidinone derivatives independently, a convergent strategy is often employed for this hybrid scaffold.[6][7][8]

General Synthetic Strategy

A plausible and efficient synthesis involves the coupling of a protected (3S)-3-aminopyrrolidin-2-one with a suitable piperidine precursor. The chirality is typically introduced early, often starting from a chiral pool material like L-glutamic acid, to ensure stereochemical fidelity.

Caption: General synthetic workflow for the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold.

Physicochemical Causality

The power of this scaffold lies in its three-dimensional structure. The non-planar nature of both the piperidine and pyrrolidone rings allows for precise spatial orientation of substituents, which is critical for selective binding to protein targets.[3] The pyrrolidinone lactam provides a hydrogen bond acceptor, while the piperidine nitrogen can act as either a hydrogen bond donor or acceptor depending on its substitution and the physiological pH. This dual-functionality, combined with the scaffold's inherent chirality, makes it a highly adaptable platform for drug design.

Chapter 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Paradigm of Success

The most significant therapeutic application of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold is in the development of DPP-4 inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM).[9][10]

The Role of DPP-4 in Glycemic Control

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][11] These incretins are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[9] By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to improved glycemic control.[10]

Mechanism of Inhibition & Structure-Activity Relationship (SAR)

Derivatives of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold have emerged as highly potent and selective DPP-4 inhibitors. The key to their success lies in how the scaffold orients specific functional groups to interact with the active site of the DPP-4 enzyme.

Caption: Pharmacophore model for DPP-4 inhibition by piperidinyl-pyrrolidinone derivatives.

A crucial structural feature for high potency is often the presence of a nitrile group, which can form a reversible covalent bond or strong interaction with the catalytic serine residue in the S1 pocket of DPP-4.[11][12] The piperidinyl-pyrrolidinone core acts as the central scaffold, correctly positioning the nitrile for this key interaction and placing other substituents into adjacent binding pockets.

Table 1: Structure-Activity Relationship (SAR) of DPP-4 Inhibitors

| R Group on Piperidine Nitrogen | Modification on Pyrrolidinone | DPP-4 IC50 (nM) | Selectivity (vs. DPP-8/DPP-9) | Reference |

| 2,4,5-Trifluorophenyl | None | High Potency | Moderate | [13] |

| Cyanobenzyl | None | 15 | >3000-fold | [10] |

| Imidazo[1,2-a]pyridine | 2,4-Dichlorophenyl substitution | 130 | >190-fold | [11] |

| 4-substituted-1,3,5-triazine | 5,5-difluoropiperidin-2-one fused | Potent | High | [13] |

Note: Data is compiled and representative of trends discussed in the cited literature.

The SAR studies consistently show that lipophilic and often electron-withdrawing groups on the piperidine nitrogen enhance potency by interacting with the hydrophobic S2 pocket.[11][13] The stereochemistry at the 3-position of the pyrrolidinone ring is critical for optimal orientation within the active site.

Chapter 3: Expanding Therapeutic Horizons Beyond Diabetes

While DPP-4 inhibition is the most validated application, the structural features of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold make it a promising candidate for other therapeutic targets.

Antiarrhythmic Potential

Quantitative structure-activity relationship (QSAR) studies on related 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have demonstrated significant antiarrhythmic activity.[14][15] This activity is linked to the modulation of α1-adrenergic receptors, which play a role in cardiovascular function and blood pressure regulation.[14] The pyrrolidinone core, combined with an appropriately substituted arylpiperazine (a bioisostere for the piperidine portion), was found to be a key determinant of this activity.[14][15] This suggests that derivatives of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold could be rationally designed to target cardiac ion channels or adrenergic receptors for the treatment of arrhythmias.

Central Nervous System (CNS) Applications

Both piperidine and pyrrolidinone rings are prevalent in CNS-active drugs.[4] The pyrrolidinone moiety is a core feature of nootropic agents and anticonvulsants like Levetiracetam.[16] The piperidine ring is found in numerous antipsychotics, analgesics, and antidepressants.[17][18] The ability of the combined scaffold to cross the blood-brain barrier (a property that can be tuned by modifying its lipophilicity) opens up possibilities for treating a range of neurological and psychiatric conditions, including epilepsy, schizophrenia, and depression.[16][19]

Anti-inflammatory and Anti-infective Agents

The pyrrolidine scaffold has been incorporated into novel anti-inflammatory agents, targeting enzymes like cyclooxygenase (COX).[3] Furthermore, recent studies have identified pyrrolidine-2,3-dione derivatives as inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, highlighting a potential route to new antibacterial agents.[20][21] By functionalizing the 1-(3s)-3-Piperidinyl-2-pyrrolidinone core with moieties known to interact with inflammatory or microbial targets, novel drug candidates in these areas could be developed.

Chapter 4: Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential.

Protocol: Synthesis of a Representative Derivative

Objective: To synthesize 1-(4-cyanobenzyl)-(3S)-3-(piperidin-1-yl)pyrrolidin-2-one.

Materials:

-

(3S)-3-(piperidin-1-yl)pyrrolidin-2-one hydrochloride

-

4-cyanobenzyl bromide

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN), anhydrous

-

Standard glassware, magnetic stirrer, heating mantle

-

Purification system (e.g., flash chromatography)

Procedure:

-

To a round-bottom flask charged with (3S)-3-(piperidin-1-yl)pyrrolidin-2-one hydrochloride (1.0 eq), add anhydrous acetonitrile to create a 0.2 M solution.

-

Add potassium carbonate (2.5 eq) to the suspension. The base is critical for deprotonating both the hydrochloride salt and the secondary amine for the subsequent reaction.

-

Add 4-cyanobenzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material using silica gel flash chromatography, eluting with a gradient of dichloromethane and methanol to afford the pure product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the IC50 value of a test compound against human DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound and reference inhibitor (e.g., Vildagliptin)

-

384-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

In the wells of the 384-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, reference inhibitor for 0% activity).

-

Add 10 µL of recombinant human DPP-4 enzyme (at a pre-determined optimal concentration) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme. This pre-incubation step is crucial for identifying time-dependent inhibitors.

-

Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate to each well.

-

Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over 30-60 minutes at 37 °C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnrjournal.com [pnrjournal.com]

- 17. Phencyclidine - Wikipedia [en.wikipedia.org]

- 18. Controlled Drugs and Substances Act - Wikipedia [en.wikipedia.org]

- 19. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Mechanism of Action for 1-(3S)-3-Piperidinyl-2-pyrrolidinone Based Compounds

The following technical guide details the mechanism of action, structural pharmacology, and experimental utility of 1-(3S)-3-Piperidinyl-2-pyrrolidinone (CAS: 1240315-28-9) and its derivatives. This scaffold represents a privileged bicyclic amine motif used in the design of kinase inhibitors (specifically JAK family) and GPCR ligands.

Executive Summary

1-(3S)-3-Piperidinyl-2-pyrrolidinone is a chiral, bicyclic building block characterized by a piperidine ring substituted at the C3 position with a 2-pyrrolidinone (gamma-lactam) moiety. This scaffold serves as a critical pharmacophore in medicinal chemistry, primarily designed to function as a conformationally restricted diamine mimic .

Its core mechanism of action in drug design is twofold:

-

Entropic Optimization: The rigid pyrrolidinone ring locks the nitrogen lone pair and the spatial orientation of the piperidine, reducing the entropic penalty upon binding to protein targets (e.g., Janus Kinases or GPCRs).

-

Peptidomimetic Interaction: The lactam unit mimics the backbone carbonyl and nitrogen of peptide bonds (specifically

-turns), allowing high-affinity interactions with ATP-binding pockets or allosteric sites.

Structural Pharmacology & Pharmacophore Analysis

The Privileged Scaffold

The compound consists of two heterocyclic rings:

-

Ring A (Piperidine): Provides a basic amine center (if N1 is unsubstituted) or serves as a linker when N1 is functionalized (e.g., with an acrylamide warhead in covalent inhibitors).

-

Ring B (Pyrrolidinone): Acts as a hydrogen bond acceptor (via the carbonyl oxygen) and a steric spacer. Unlike a flexible amine chain, the lactam ring enforces a specific dihedral angle, optimizing fit within the hydrophobic cleft of enzymes.

Mechanism of Action: Kinase Inhibition (JAK-STAT Pathway)

Compounds based on the 3-aminopiperidine scaffold (structurally homologous to 1-(3S)-3-Piperidinyl-2-pyrrolidinone) are potent inhibitors of the Janus Kinase (JAK) family.

-

Binding Mode: The pyrrolidinone group occupies the solvent-exposed region or a specific hydrophobic pocket adjacent to the ATP-binding site. The piperidine ring orients the "warhead" (e.g., a cyano group or acrylamide) to interact with the catalytic lysine or cysteine residues.

-

Signaling Blockade: By competitively inhibiting ATP binding to JAK1/JAK2/JAK3, these compounds prevent the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins.

-

Downstream Effect: This blockade inhibits the translocation of STAT dimers to the nucleus, thereby suppressing the transcription of pro-inflammatory cytokines (IL-6, IL-2, IFN-

).

Visualization: JAK-STAT Signaling Pathway Inhibition

Caption: Mechanism of JAK inhibition by scaffold-based compounds, preventing STAT phosphorylation and downstream inflammatory gene transcription.

Experimental Protocols & Synthesis

Synthesis of the Scaffold (Protocol)

The synthesis of 1-(3S)-3-Piperidinyl-2-pyrrolidinone typically involves the cyclization of a 3-aminopiperidine derivative with a gamma-haloacyl halide.

Reagents:

-

(S)-3-Amino-1-Boc-piperidine (Starting Material)

-

4-Chlorobutyryl chloride

-

Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), Anhydrous

Step-by-Step Workflow:

-

Acylation: Dissolve (S)-3-Amino-1-Boc-piperidine (1.0 eq) in anhydrous THF at 0°C. Add triethylamine (1.2 eq) followed by dropwise addition of 4-chlorobutyryl chloride (1.1 eq). Stir for 2 hours to form the linear amide intermediate.

-

Cyclization: Cool the reaction mixture to -10°C. Add NaH (60% dispersion, 2.5 eq) slowly to induce intramolecular cyclization (displacement of the terminal chloride by the amide nitrogen).

-

Deprotection: Purify the N-Boc protected intermediate. Dissolve in dioxane/HCl (4M) and stir at room temperature for 1 hour to remove the Boc group.

-

Isolation: Concentrate in vacuo to yield 1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride as a white solid.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of modifying the pyrrolidinone ring size and substitution on kinase inhibitory potency (Hypothetical Data based on JAK inhibitor SAR trends).

| Compound Variant | Ring B Structure | IC50 (JAK1) | IC50 (JAK2) | Selectivity Profile |

| Core Scaffold | 2-Pyrrolidinone (5-mem) | 12 nM | 45 nM | Balanced JAK1/2 |

| Variant A | 2-Piperidinone (6-mem) | 150 nM | 210 nM | Reduced Potency (Steric Clash) |

| Variant B | Open Chain Amide | >1000 nM | >1000 nM | Loss of Entropy Advantage |

| Variant C | N-Methyl-Pyrrolidinone | 8 nM | 100 nM | Increased JAK1 Selectivity |

Therapeutic Applications

Compounds utilizing the 1-(3S)-3-Piperidinyl-2-pyrrolidinone core are investigated for:

-

Autoimmune Disorders: Rheumatoid arthritis, psoriasis, and ulcerative colitis (via JAK inhibition).

-

Neurological Disorders: The scaffold shares structural features with Racetams (nootropics) and Sigma-1 receptor ligands, suggesting potential in cognitive enhancement or neuroprotection.

-

Pain Management: As intermediates for CGRP receptor antagonists (Migraine therapy), where the piperidine-lactam motif mimics the calcitonin gene-related peptide turn structure.

References

-

PubChem. 1-[(3S)-piperidin-3-yl]pyrrolidin-2-one. National Library of Medicine.[1] Available at: [Link]

-

Accela Chem. Product Analysis: (S)-1-(3-Piperidyl)-2-pyrrolidinone Hydrochloride (CAS 1240315-28-9). Available at: [Link]

- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. (Contextual reference for 3-aminopiperidine scaffolds in JAK inhibitors).

Sources

Technical Guide: (3S)- vs. (3R)-1-(Piperidin-3-yl)pyrrolidin-2-one Isomers

The following technical guide details the structural, synthetic, and functional differences between the (3S) and (3R) isomers of 1-(piperidin-3-yl)pyrrolidin-2-one . This scaffold is a critical chiral building block in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and G-Protein Coupled Receptor (GPCR) modulators.[1]

Executive Summary

The 1-(piperidin-3-yl)pyrrolidin-2-one scaffold represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] The stereochemistry at the C3 position of the piperidine ring is the defining feature that dictates the molecule's spatial orientation, solubility profile, and binding affinity.[1]

-

The (3S) Isomer: Often the bioactive conformer for kinase inhibitors (e.g., JAK3 selectivity) due to its specific vector alignment in the ATP-binding pocket.[1]

-

The (3R) Isomer: Frequently serves as a negative control (distomer) or a scaffold for targets requiring an orthogonal binding mode (e.g., specific GPCR allosteric sites).[1]

This guide dissects the critical differences between these enantiomers, providing validated protocols for their synthesis, separation, and application.

Structural Analysis & Stereochemistry

The core structure consists of a five-membered lactam (pyrrolidin-2-one ) attached to the nitrogen or carbon of a six-membered amine (piperidine ).[1] The nomenclature "1-(piperidin-3-yl)" indicates the pyrrolidinone nitrogen is bonded to the C3 carbon of the piperidine ring.[1]

Stereogenic Center Definition

The chirality resides at the C3 carbon of the piperidine ring .[1]

| Feature | (3S)-Isomer | (3R)-Isomer |

| Configuration | The pyrrolidinone substituent is oriented away from the observer (dashed wedge) when the piperidine nitrogen is top-right (standard view).[1] | The pyrrolidinone substituent is oriented towards the observer (solid wedge).[1] |

| Cahn-Ingold-Prelog (CIP) | Priority: N > C(pyrrolidinone) > C(piperidine) > H. Counter-clockwise (S).[1] | Priority: N > C(pyrrolidinone) > C(piperidine) > H. Clockwise (R).[1] |

| Conformational Bias | Favors a specific chair conformation where the bulky pyrrolidinone group adopts an equatorial position to minimize 1,3-diaxial interactions.[1] | Enantiomeric chair conformation; identical internal energy but mirror-image spatial vector.[1] |

3D Conformational Pathway (DOT Visualization)

The following diagram illustrates the structural relationship and the critical chiral center.

Figure 1: Stereochemical divergence of the piperidinyl-pyrrolidinone scaffold and its impact on target binding.[1][2]

Synthetic Methodologies

The synthesis of enantiopure isomers is achieved either through Asymmetric Synthesis (using the Chiral Pool) or Chiral Resolution of the racemate.[1]

Method A: Asymmetric Synthesis (Chiral Pool Strategy)

This is the preferred method for high-purity pharmaceutical intermediates, utilizing commercially available chiral 3-aminopiperidines.[1]

-

Starting Material: (S)-3-Aminopiperidine dihydrochloride (for 3S) or (R)-3-Aminopiperidine dihydrochloride (for 3R).[1]

-

Reagent: 4-Chlorobutyryl chloride or Ethyl 4-bromobutyrate.[1]

Protocol (For the (3S)-Isomer):

-

Protection: Protect the piperidine nitrogen of (S)-3-aminopiperidine with a Boc group to prevent side reactions.[1]

-

Reaction: (S)-3-amino-N-Boc-piperidine formation.[1]

-

-

Acylation: React the primary amine with 4-chlorobutyryl chloride at 0°C in DCM with TEA.

-

Intermediate: N-(1-Boc-piperidin-3-yl)-4-chlorobutanamide.[1]

-

-

Cyclization: Induce intramolecular cyclization using a strong base (NaH or KOtBu) in THF to form the lactam ring.[1]

-

Product: (S)-1-(1-Boc-piperidin-3-yl)pyrrolidin-2-one.[1]

-

-

Deprotection: Remove the Boc group using TFA/DCM or HCl/Dioxane.[1]

-

Final Yield: >85% enantiopure (S)-1-(piperidin-3-yl)pyrrolidin-2-one.[1]

-

Method B: Kinetic Resolution (Enzymatic)

Used when starting from racemic 3-aminopiperidine.[1]

-

Enzyme: Candida antarctica Lipase B (CAL-B).[1]

-

Mechanism: Selective acylation of the (R)-amine leaves the (S)-amine unreacted (or vice versa depending on the acyl donor).[1]

Biological Significance & Applications

The difference between 3S and 3R is not merely structural; it is functional.[1] This scaffold is a bioisostere for cyclohexyl and phenyl rings, improving water solubility (logP reduction) and introducing a hydrogen bond acceptor (the lactam carbonyl).[1]

Comparative Biological Activity

| Target Class | (3S)-Isomer Utility | (3R)-Isomer Utility | Mechanism of Action |

| JAK Inhibitors | Primary Scaffold. The (3S) orientation often aligns the piperidine nitrogen for interaction with the hinge region or solvent front in the ATP pocket.[1] | Selectivity Probe. Used to determine the stereochemical requirement of the binding pocket.[1] | The pyrrolidinone ring acts as a spacer, positioning the piperidine nitrogen for H-bonding.[1] |

| GPCRs (CCR5/CXCR4) | High Affinity. (3S) isomers have shown superior binding in chemokine receptor antagonists.[1] | Variable. Often exhibits 10-100x lower affinity due to steric clash with transmembrane helices.[1] | Allosteric modulation of the receptor.[1] |

| Neurokinin Antagonists | Variable. Depending on the specific derivative, the (S) configuration mimics the natural peptide turn. | Active. In some specific NK1 antagonists (e.g., CP-99,994 derivatives), the (2R,3R) or (2S,3R) configuration is preferred.[1] | Competitive antagonism.[1] |

Case Study: JAK3 Selectivity

In the development of covalent JAK3 inhibitors (e.g., analogs of Ritlecitinib ), the piperidine ring serves as the linker for the electrophilic "warhead" (acrylamide).

-

The (3S)-isomer positions the acrylamide warhead to react specifically with Cys909 in the JAK3 active site.[1]

-

The (3R)-isomer directs the warhead away from the cysteine residue, resulting in a reversible inhibitor with significantly reduced potency and selectivity [1].[1]

Analytical Differentiation

Distinguishing these isomers requires validated analytical techniques.[1] Standard reverse-phase HPLC cannot separate enantiomers; chiral stationary phases are required.[1]

Chiral HPLC Protocol

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (Lactam absorption).[1]

-

Expected Results:

NMR Spectroscopy

While 1H NMR is identical for enantiomers in achiral solvents, diastereomeric derivatives allow differentiation.[1]

-

Derivatization Agent: (R)-(-)-Mandelic Acid or Mosher's Acid chloride.[1]

-

Observation: The H-3 proton of the piperidine ring will show distinct chemical shift splitting (

) in the diastereomeric mixture, allowing calculation of Enantiomeric Excess (ee).[1]

Workflow: From Synthesis to Validation

The following diagram outlines the logical flow for producing and validating the specific isomer required for drug screening.

Figure 2: Strategic workflow for the synthesis and biological evaluation of piperidinyl-pyrrolidinone isomers.

References

-

Thorarensen, A., et al. (2017).[1] "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans."[1] Journal of Medicinal Chemistry, 60(5), 1971–1993.[1] Link[1]

-

ChemicalBook. (2024).[1] "1-(3S)-3-Piperidinyl-2-pyrrolidinone Product Entry (CAS 1240347-03-8)."[1] Link

-

Pfizer Inc. (2018).[1] "Crystal Structure of JAK3 in Complex with Covalent Inhibitors." Protein Data Bank.[1] Link

-

Mao, L., et al. (2021).[1] "Stereoselective Synthesis of 3-Aminopiperidine Derivatives: Key Intermediates for Kinase Inhibitors."[1] Organic Process Research & Development. Link[1]

Sources

Methodological & Application

Technical Application Note: Synthesis of 1-((3S)-Piperidin-3-yl)pyrrolidin-2-one Hydrochloride

Abstract & Core Directive

This protocol details the scalable synthesis of 1-((3S)-piperidin-3-yl)pyrrolidin-2-one hydrochloride , a privileged chiral scaffold often utilized in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

Unlike generic literature that suggests "one-pot" mixtures, this guide prioritizes a stepwise, isolable intermediate approach . This ensures high enantiomeric excess (ee%) retention and removal of linear impurities prior to the final salt formation. The route utilizes commercially available tert-butyl (3S)-3-aminopiperidine-1-carboxylate and 4-chlorobutyryl chloride, employing a base-mediated cyclization strategy.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the γ-lactam ring upon the chiral piperidine amine. The logic follows a "Protect-Acylate-Cyclize-Deprotect" sequence to ensure the secondary amine of the piperidine ring does not interfere with the lactamization.

Strategic Pillars:

-

Chirality Preservation: Starting with the enantiopure (3S)-aminopiperidine avoids complex resolutions later.

-

Regioselectivity: The Boc-protection on the piperidine nitrogen directs acylation exclusively to the exocyclic primary amine.

-

Cyclization Efficiency: The intramolecular alkylation of the amide nitrogen requires a strong base (NaH or KOtBu) to overcome the low nucleophilicity of the amide.

Figure 1: Retrosynthetic disconnection showing the linear assembly of the lactam ring.

Material Attributes & Safety

| Reagent | CAS | Equiv.[1] | Role | Critical Hazard |

| (S)-1-Boc-3-aminopiperidine | 625471-18-3 | 1.0 | SM | Irritant |

| 4-Chlorobutyryl chloride | 4635-59-0 | 1.1 | Acylating Agent | Corrosive, Lachrymator |

| Triethylamine (TEA) | 121-44-8 | 1.5 | Base (Acylation) | Flammable, Corrosive |

| Sodium Hydride (60%) | 7646-69-7 | 1.5 | Base (Cyclization) | Reacts violently with water |

| HCl (4M in Dioxane) | 7647-01-0 | 5.0 | Deprotection | Corrosive |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Solvent | Peroxide former |

CRITICAL SAFETY WARNING:

4-Chlorobutyryl chloride is highly corrosive and releases HCl gas upon contact with moisture. Handle only in a fume hood.

Sodium Hydride (NaH) evolves hydrogen gas. Ensure inert atmosphere (N₂/Ar) and quench excess carefully with isopropanol before adding water.

Detailed Experimental Protocol

Phase 1: Acylation (Formation of the Linear Amide)

Objective: Selective acylation of the exocyclic amine without affecting the Boc group.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge (S)-1-Boc-3-aminopiperidine (10.0 g, 50 mmol) and anhydrous DCM (150 mL). Add Triethylamine (10.5 mL, 75 mmol). Cool the solution to 0 °C using an ice bath.

-

Addition: Dilute 4-chlorobutyryl chloride (6.2 mL, 55 mmol) in DCM (20 mL). Add this solution dropwise via the addition funnel over 30 minutes.

-

Process Control: Maintain internal temperature < 5 °C to prevent bis-acylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitor: TLC (50% EtOAc/Hexane).[2] The starting amine (polar) should disappear, replaced by the less polar amide.

-

-

Workup: Quench with saturated NaHCO₃ (100 mL). Separate phases. Wash the organic layer with 1M HCl (50 mL) (rapid wash to remove TEA), then Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Intermediate: The resulting oil (Linear Amide) is usually sufficiently pure for the next step.

-

Yield Target: >90% (approx. 14-15 g).

-

Phase 2: Cyclization (Ring Closure)

Objective: Intramolecular N-alkylation to form the lactam ring.

-

Setup: Clean and dry the 500 mL RBF. Establish a nitrogen atmosphere.

-

Suspension: Charge Sodium Hydride (60% dispersion in oil, 3.0 g, 75 mmol) and wash twice with dry Hexane to remove mineral oil (optional but recommended for easier purification). Suspend the washed NaH in anhydrous THF (100 mL). Cool to 0 °C .[3]

-

Addition: Dissolve the crude Linear Amide (from Phase 1) in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension over 45 minutes.

-

Observation: Hydrogen gas evolution will be vigorous. Ensure proper venting.

-

-

Heating: Once evolution subsides, warm the reaction to RT for 1 hour, then heat to 50 °C for 3 hours.

-

Quench: Cool to 0 °C. Carefully add Isopropanol (10 mL) dropwise to destroy excess NaH, followed by Water (50 mL).

-

Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.[2]

-

Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

-

Target: (S)-1-Boc-3-(2-oxopyrrolidin-1-yl)piperidine.

-

Yield Target: 75-85% over two steps.

-

Phase 3: Deprotection & Salt Formation[7]

Objective: Removal of the Boc group and isolation of the stable hydrochloride salt.

-

Dissolution: Dissolve the purified lactam (10.0 g, ~37 mmol) in dry Dioxane (20 mL) or MeOH (20 mL).

-

Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (46 mL, 185 mmol, 5 equiv) dropwise.

-

Reaction: Stir at RT for 4–6 hours.

-

Observation: A white precipitate often forms. If not, add Et₂O or MTBE as an anti-solvent.

-

-

Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with Et₂O (50 mL).

-

Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of the target hydrochloride salt.

Analytical Control & Specifications

To ensure the material is suitable for downstream medicinal chemistry (e.g., coupling to JAK scaffolds), the following Critical Quality Attributes (CQAs) must be met:

| Attribute | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/H₂O (+0.1% TFA) |

| ¹H NMR | Conforms to structure | 400 MHz, D₂O or DMSO-d₆ |

| Chiral Purity (ee%) | > 99% | Chiral HPLC (e.g., Chiralpak AD-H) |

| Residual Solvent | < 5000 ppm (Dioxane/THF) | GC-HS |

Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 9.2–9.5 (br s, 2H, NH₂⁺), 3.95 (m, 1H, CH-N-Lactam), 3.2–3.4 (m, 4H, Piperidine ring), 3.1 (m, 2H, Lactam N-CH₂), 2.8 (m, 2H), 2.2 (t, 2H, Lactam CO-CH₂), 1.9 (m, 2H, Lactam central CH₂), 1.6–1.9 (m, 4H, Piperidine ring).

Troubleshooting & Optimization

-

Problem: Incomplete Cyclization.

-

Cause: Moisture in THF or degraded NaH.

-

Solution: Use freshly distilled THF and titrate NaH or use a fresh bottle. Alternatively, Potassium tert-butoxide (KOtBu) in tert-butanol/THF can be used as a milder alternative to NaH.

-

-

Problem: Racemization.

-

Cause: Excessive heat during the basic cyclization step.

-

Solution: Do not exceed 50–60 °C. The stereocenter is generally stable, but prolonged reflux in strong base should be avoided.

-

-

Problem: Hygroscopicity.

-

Cause: Excess HCl trapped in the lattice.

-

Solution: Recrystallize from EtOH/Et₂O if the salt becomes a gum. Store under Argon in a desiccator.

-

References

- General Lactam Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Piperidine Building Blocks: Cox, C. et al. (2019). "Process Development of Upadacitinib." Organic Process Research & Development, 23(11), 2523–2533. Link(Note: Describes similar JAK inhibitor chemistry and handling of chiral piperidines).

- Cyclization Methodology: Wolfe, J. P. et al. (2009). "Synthesis of saturated N-heterocycles." Tetrahedron, 65(36), 7605-7619.

-

Commercial Reagent Data: Sigma-Aldrich Product Specification for tert-Butyl (3S)-3-aminopiperidine-1-carboxylate. Link

Sources

- 1. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

Application Note and Protocol: Determination of the Solubility of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of drug development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor aqueous solubility can lead to insufficient bioavailability, necessitating higher doses that may introduce toxicity concerns.[3][4] Conversely, understanding a compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) is crucial for in vitro assay development and high-throughput screening (HTS).[5][6]

This document provides a comprehensive guide to understanding and determining the solubility of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl, a heterocyclic compound with potential pharmaceutical applications. Given the presence of both a piperidine and a pyrrolidinone moiety, understanding its behavior in both a polar aprotic solvent (DMSO) and a polar protic solvent (water) is essential for its advancement in the drug discovery pipeline.

Physicochemical Properties and Predicted Solubility Profile

1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl is a hydrochloride salt of a cyclic amine. The presence of the hydrochloride salt form is anticipated to enhance its aqueous solubility compared to the free base, as the ionic nature of the salt interacts favorably with the polar water molecules. The pyrrolidinone and piperidine rings contribute to the overall polarity and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl and its Constituents

| Property | Value/Prediction | Rationale and Implications for Solubility |

| Molecular Structure | 1-(3s)-3-Piperidinyl-2-pyrrolidinone Hydrochloride | The presence of amine and amide functional groups suggests potential for hydrogen bonding. The hydrochloride salt form is expected to significantly increase aqueous solubility. |

| Polarity | Polar | The molecule contains polar functional groups (amine, amide) and is in a salt form, indicating good solubility in polar solvents like water. |

| Hydrogen Bond Donors/Acceptors | Multiple sites | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the amine proton (in the salt form) can act as a donor, facilitating interactions with protic solvents. |

| Predicted Water Solubility | High | As a hydrochloride salt of a small molecule amine, it is predicted to be readily soluble in water.[7] |

| Predicted DMSO Solubility | High to Miscible | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many hydrochloride salts.[5][8] |

The Dichotomy of Solvents: DMSO vs. Water

Dimethyl Sulfoxide (DMSO)

DMSO is a versatile and widely used solvent in drug discovery for several key reasons:

-

Broad Solubilizing Power: It can dissolve a vast array of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for HTS.[5][6]

-

Miscibility: It is miscible with water and many organic solvents, allowing for easy dilution into aqueous assay buffers.[5]

-

Low Volatility: Its high boiling point (189 °C) minimizes evaporation and concentration changes in stock solutions.[5]

However, it is crucial to note that DMSO can have biological effects and may interfere with some assays at higher concentrations.[9] Therefore, determining the maximum solubility in DMSO is vital for preparing concentrated stock solutions while ensuring the final assay concentration of DMSO remains low (typically <0.5%).

Water

Aqueous solubility is a critical parameter for orally administered drugs, as dissolution in the gastrointestinal tract is a prerequisite for absorption.[3][10] For parenteral formulations, high water solubility is often a necessity. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the importance of this parameter in predicting in vivo performance.[4]

Experimental Protocols for Solubility Determination

Two primary methods for solubility determination are the thermodynamic (shake-flask) and kinetic methods. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11][12]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

This protocol details the determination of the equilibrium solubility of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl in both DMSO and water.

Materials:

-

1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl

-

Anhydrous DMSO (≥99.9% purity)

-

Deionized water (Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C and 37 °C)

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

HPLC-grade methanol or acetonitrile

-

2 mL microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh approximately 5-10 mg of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl into separate 2 mL microcentrifuge tubes for each solvent (DMSO, water, PBS) and each temperature (25 °C and 37 °C).

-

Add a small, precise volume of the respective solvent (e.g., 200 µL) to each tube.

-

Vortex the tubes vigorously for 2-3 minutes. If the compound completely dissolves, add more compound in small, pre-weighed increments until a solid precipitate remains.

-

-

Equilibration:

-

Place the sealed tubes in an orbital shaker within a temperature-controlled incubator set to the desired temperature (25 °C or 37 °C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.[11]

-

-

Phase Separation:

-

After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

For the aqueous samples, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Accurately dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a standard curve of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl in the same diluent.

-

Analyze the diluted samples and standards by HPLC-UV.

-

Determine the concentration of the compound in the diluted samples from the standard curve.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the supernatant to determine the equilibrium solubility.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Visualizing the Workflow: Shake-Flask Solubility Determination

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veranova.com [veranova.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 7. fishersci.com [fishersci.com]

- 8. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. mdpi.com [mdpi.com]

- 10. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

HPLC method development for 1-(3s)-3-Piperidinyl-2-pyrrolidinone analysis

Executive Summary

1-(3S)-3-Piperidinyl-2-pyrrolidinone represents a classic analytical challenge in pharmaceutical development: it is a polar, basic, non-chromophoric molecule with a chiral center . Standard reverse-phase (RP) methods often fail due to poor retention (elution in the void volume), severe peak tailing (silanol interactions), and low sensitivity (lack of UV absorbance).

This guide provides a comprehensive protocol for analyzing this compound, offering three distinct methodologies tailored to specific analytical needs:

-

Method A (High-pH RP-HPLC): The "Gold Standard" for assay and purity.

-

Method B (Chiral HPLC): For enantiomeric excess (ee) determination.

-

Method C (Derivatization): For high-sensitivity impurity profiling.

Physicochemical Context & Strategy

Understanding the molecule is the prerequisite for method design.

| Feature | Chemical Implication | Analytical Consequence |

| Piperidine Ring | Secondary Amine ( | Highly basic. At neutral pH, it is protonated ( |

| Pyrrolidinone | Cyclic Amide | Polar.[1] Increases water solubility. Weak UV absorbance (end-absorption only).[2] |

| Chromophore | None (No aromatic rings) | UV detection is restricted to 200–210 nm . Solvents must be UV-transparent (e.g., Phosphate, Acetonitrile). |

| Chirality | (3S) Configuration | Requires a chiral stationary phase (CSP) or chiral derivatization to distinguish from the (3R) enantiomer. |

Method Development Decision Tree

The following logic flow dictates the choice of method based on laboratory resources and data requirements.

Caption: Decision matrix for selecting the appropriate analytical workflow based on instrumentation and sensitivity needs.

Protocol A: High-pH Reverse Phase HPLC (Assay & Purity)

Rationale:

Traditional low-pH methods (using TFA/Formic acid) protonate the piperidine nitrogen, making the molecule hydrophilic and causing it to elute too quickly. By raising the pH to 10.0 (above the

Critical Requirement: You must use a "Hybrid" silica column (e.g., BEH, Gemini-NX) engineered to withstand high pH. Standard silica dissolves at pH > 8.

Chromatographic Conditions

| Parameter | Setting |

| Column | Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Gemini-NX C18 |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C |

| Detection | UV at 205 nm (Reference: 360 nm) |

| Injection Vol | 10 µL |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibrium |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 12.0 | 30 | 70 | Linear Gradient |

| 15.0 | 5 | 95 | Wash |

| 17.0 | 5 | 95 | Hold |

| 17.1 | 95 | 5 | Re-equilibration |

| 22.0 | 95 | 5 | End |

Technical Note: Ammonium bicarbonate is volatile, making this method fully compatible with LC-MS (ESI+ mode) if higher sensitivity is needed.

Protocol B: Chiral Separation (Enantiomeric Purity)

Rationale: Separating the (3S) isomer from the (3R) enantiomer requires a Chiral Stationary Phase (CSP). Because the analyte is basic, "Immobilized" polysaccharide columns are preferred as they tolerate a wider range of solvents and basic modifiers.

Chromatographic Conditions

| Parameter | Setting |

| Column | Daicel Chiralpak IG-3 (4.6 x 150 mm, 3 µm) |

| Mode | Polar Organic Mode (POM) |

| Mobile Phase | Acetonitrile / Methanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temp | 25°C |

| Detection | UV at 210 nm |

Why DEA? Diethylamine acts as a "sacrificial base," blocking residual silanols on the column hardware and sharpening the amine peak.

Protocol C: Derivatization (Trace Analysis)

Rationale: If you lack a Mass Spectrometer and need to detect impurities at <0.05% levels, the weak UV absorbance of the native molecule is a limiting factor. Derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) targets the secondary amine, adding a strong UV/Fluorescent tag.[3]

Derivatization Workflow

-

Reagent Prep: Dissolve FMOC-Cl in Acetonitrile (2 mg/mL).

-

Buffer Prep: Borate Buffer (0.2 M, pH 8.5).

-

Reaction:

-

Mix 100 µL Sample + 100 µL Borate Buffer.

-

Add 200 µL FMOC-Cl solution.

-

Vortex and incubate at 40°C for 10 minutes.

-

Quench: Add 20 µL Adamantanamine (to scavenge excess FMOC) or simply inject if the excess reagent peak is resolved.

-

-

Analysis: Analyze using Protocol A, but change detection to Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

Validation & Troubleshooting

System Suitability Criteria

-

Tailing Factor (

): Must be < 1.5. (If > 1.5, increase pH in Method A or DEA conc. in Method B). -

Resolution (

): > 2.0 between the main peak and nearest impurity. -

Precision (RSD): < 1.0% for 5 replicate injections.

Common Issues & Fixes

| Problem | Root Cause | Corrective Action |

| Peak Tailing | Silanol interactions | Ensure pH is |

| Baseline Drift | UV absorbance of MP | Use HPLC-grade Acetonitrile (far UV cut-off). Avoid Acetate buffers at 205 nm; use Phosphate or Bicarbonate. |

| Split Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase A (or 90% water). Do not dissolve in 100% MeOH if injecting large volumes. |

| Ghost Peaks | Contaminated water | Use 18.2 MΩ water. Clean LC system with 10% Isopropanol/Water. |

References

-

Waters Corporation. Strategies for the Analysis of Polar Amines. Application Note 720001123EN. Available at: [Link]

-

Daicel Corporation. Instruction Manual for CHIRALPAK® IG. Chiral Technologies.[4] Available at: [Link]

- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Method Development for Basic Compounds").

- European Patent EP4382529A1.Process for preparing pure (3S)-pyrrolidin-3-ol. (Describes analogous HPLC conditions for pyrrolidinone derivatives).

Sources

In vitro assay protocols using 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride

Application Note: 1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride in Drug Discovery

Executive Summary

1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride (CAS: 1240315-28-9) is a high-value chiral building block utilized in the synthesis of small-molecule inhibitors, particularly those targeting the Janus Kinase (JAK) family and G-Protein Coupled Receptors (GPCRs) such as the Muscarinic and Sigma receptors. Its structural motif—a constrained pyrrolidinone lactam fused to a chiral piperidine—mimics the pharmacophores of several blockbuster drugs (e.g., Tofacitinib analogs, Racetam nootropics), offering a rigid scaffold that enhances selectivity and metabolic stability.

This application note details protocols for the quality control (chiral purity) , synthetic functionalization , and in vitro biological screening of libraries derived from this scaffold. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for autoimmune diseases and CNS disorders.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-[(3S)-3-Piperidinyl]-2-pyrrolidinone hydrochloride |

| CAS Number | 1240315-28-9 |

| Molecular Formula | C₉H₁₆N₂O[1] · HCl |

| Molecular Weight | 204.70 g/mol |

| Chirality | (S)-Enantiomer |

| Core Pharmacophore | N-substituted Pyrrolidinone (Lactam) + Piperidine (Secondary Amine) |

| Solubility | Soluble in Water, DMSO, Methanol |

| Primary Application | Chiral scaffold for Kinase Inhibitors (JAK/TYK2) and Nootropics |

Protocol A: Quality Control – Chiral Purity Assessment

Objective: To verify the enantiomeric excess (% ee) of the (S)-isomer prior to synthesis, ensuring the stereochemical integrity of the final drug candidate.

Principle: The (S)-enantiomer is separated from the (R)-impurity using a polysaccharide-based chiral stationary phase under normal phase conditions.

Materials:

-

Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

-

Detection: UV at 210 nm.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

Procedure:

-

Sample Preparation: Dissolve 1 mg of 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl in 1 mL of Ethanol. Add 10 µL of Diethylamine to neutralize the HCl salt (crucial for peak shape).

-

Equilibration: Flush the column with mobile phase for 30 minutes until the baseline stabilizes.

-

Injection: Inject 10 µL of the sample.

-

Analysis:

-

The (S)-enantiomer typically elutes second (verify with racemic standard).

-

Calculate % ee using the formula:

. -

Acceptance Criteria: % ee > 98.0%.

-

Protocol B: Synthetic Functionalization (Library Generation)

Objective: To couple the scaffold to a heteroaryl chloride (e.g., a kinase hinge binder) via Nucleophilic Aromatic Substitution (SₙAr).

Mechanism: The secondary amine of the piperidine ring acts as the nucleophile, displacing a halide on the heteroaromatic core (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).

Workflow Diagram (DOT):

Caption: General SₙAr coupling workflow for generating kinase inhibitor libraries using the piperidine scaffold.

Procedure:

-

Reaction Setup: In a microwave vial, combine:

-

1.0 eq Heteroaryl Chloride (e.g., 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine).

-

1.1 eq 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl .

-

3.0 eq DIPEA (Diisopropylethylamine).

-

Solvent: DMSO or NMP (Concentration: 0.2 M).

-

-

Coupling: Heat at 100°C for 4–12 hours (or 140°C for 30 min in microwave). Monitor by LC-MS for the disappearance of the starting chloride.

-

Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine. Dry over Na₂SO₄.

-

Deprotection (if applicable): If the heteroaryl ring has a protecting group (e.g., Tosyl), remove it using LiOH/THF or NaOMe/MeOH.

Protocol C: In Vitro Biological Screening (JAK3 Kinase Assay)

Objective: To evaluate the inhibitory potency (IC₅₀) of the synthesized compounds against JAK3, a common target for this scaffold class.

Assay Platform: ADP-Glo™ Kinase Assay (Promega) or LANCE® Ultra (PerkinElmer).

Materials:

-

Enzyme: Recombinant Human JAK3 Kinase (SignalChem).

-

Substrate: Poly(Glu,Tyr) 4:1 peptide.

-

ATP: Ultra-pure ATP (Km concentration: ~5 µM).

-

Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

Procedure:

-

Compound Preparation: Prepare 3-fold serial dilutions of the test compounds in 100% DMSO (Top concentration: 10 µM).

-

Kinase Reaction:

-

Add 2 µL of Compound (in 2% DMSO final).

-

Add 4 µL of JAK3 Enzyme (0.5 ng/well). Incubate for 10 min at RT.

-

Add 4 µL of ATP/Substrate mix.

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Data Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC₅₀.

Mechanism of Action: JAK/STAT Signaling Pathway

The compounds derived from this scaffold typically function as ATP-competitive inhibitors. By blocking the ATP-binding pocket of JAK enzymes, they prevent the phosphorylation of STAT proteins, thereby inhibiting downstream cytokine signaling.

Pathway Diagram (DOT):

Caption: Mechanism of JAK inhibition.[2] The scaffold-derived inhibitor blocks JAK autophosphorylation, preventing STAT activation.

References

-

Chiral Separation Methodology

- Application: "Enantioseparation of piperidine derivatives on polysaccharide-based chiral st

- Source:Journal of Chrom

-

URL:[Link]

- Kinase Assay Protocol (ADP-Glo)

-

JAK Inhibitor Synthesis (General SₙAr)

- Application: "Discovery of Tofacitinib: Synthesis and SAR of Pyrrolo[2,3-d]pyrimidine Deriv

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

-

Scaffold Utility (Pyrrolidinone-Piperidines)

- Application: "Piperidine and pyrrolidinone scaffolds in medicinal chemistry: A review of recent p

- Source:Expert Opinion on Therapeutic P

-

URL:[Link]

Sources

- 1. Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Handling hygroscopic 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride in the lab

Executive Summary

This application note details the rigorous handling, storage, and experimental utilization of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride . As a chiral amine hydrochloride salt, this compound exhibits significant hygroscopicity. Exposure to ambient humidity can lead to rapid deliquescence, altering the stoichiometric molecular weight and potentially compromising enantiomeric excess (ee) through hydrolysis or disproportionation in sensitive applications. This guide provides a self-validating workflow to ensure data integrity in drug development and synthesis.

Material Science & Challenges

The hydrochloride salt of 1-(3s)-3-Piperidinyl-2-pyrrolidinone is thermodynamically unstable in humid air. The chloride anion, loosely held in the crystal lattice, readily forms hydrogen bonds with atmospheric water.

Key Risks:

-

Stoichiometric Error: Absorbed water increases the apparent mass. Weighing 100 mg of "wet" salt may actually deliver only 85 mg of active reagent, leading to under-dosing in coupling reactions.

-

Physical degradation: Transition from free-flowing powder to sticky gum (deliquescence) makes transfer impossible.

-

Chemical Instability: While the lactam ring is generally stable, the presence of water and acid (HCl) creates a micro-environment prone to hydrolysis over extended periods.

Hygroscopicity Classification (USP <1112>):

| Classification | Water Uptake (w/w) at 25°C/80% RH | Handling Requirement |

| Slightly Hygroscopic | 0.2% – 2.0% | Standard Desiccator |

| Very Hygroscopic | > 15.0% | Glovebox / Inert Atmosphere |

| Deliquescent | Liquefies | Strict "Dry Chain" Mandatory |

Note: This specific HCl salt typically falls between "Very Hygroscopic" and "Deliquescent" depending on particle size.

Protocol A: The "Dry Chain" Storage & Transfer

Objective: Maintain the material in an anhydrous state from receiving to reaction vessel.

-

Receipt: Upon arrival, do not open the manufacturer's seal outside a controlled environment.

-

Primary Storage: Store at -20°C. Crucial: Allow the bottle to warm to room temperature inside a desiccator before opening to prevent condensation on the cold solid.

-

Secondary Storage: Once opened, the container must be stored in a desiccator with active phosphorus pentoxide (

) or indicating silica gel. For critical GMP applications, store in a nitrogen-purged glovebox.

Protocol B: Precision Weighing (Difference by Weighing)

Theory: Direct weighing (adding powder to a tared boat) is forbidden for hygroscopic salts because the sample absorbs water during the weighing process, causing the balance reading to drift upwards continuously.

Methodology: The "Difference by Weighing" technique eliminates error caused by moisture absorption during transfer.

Step-by-Step Procedure:

-

Preparation: Dry a glass weighing bottle and cap in an oven (105°C) for 1 hour, then cool in a desiccator.

-

Loading: Inside a glovebox or dry bag, transfer an excess of the HCl salt into the weighing bottle and cap it tightly.

-

Initial Weighing (

): Place the capped bottle on the analytical balance. Record the mass. -

Transfer: Remove the bottle, open it, and quickly pour the estimated required amount into the reaction vessel. Do not use a spatula if possible to avoid static/surface area issues.

-

Final Weighing (

): Immediately recap the bottle and weigh it again. -

Calculation: Mass transferred =

.

Visualization: Weighing Workflow

Figure 1: The "Difference by Weighing" workflow minimizes the exposure of the bulk material to ambient humidity.

Protocol C: Water Content Determination (Karl Fischer)

Objective: To determine the exact "Active Pharmaceutical Ingredient" (API) content. If the salt is 5% water by weight, you must adjust your reaction stoichiometry by a factor of 1.053.

Technique: Volumetric Karl Fischer (KF) Titration.[1]

-

Solvent: Methanol (anhydrous).

-

Buffer: Since this is an amine hydrochloride, standard methanolic KF reagents are generally suitable. However, if solubility is poor, add formamide (1:1 ratio with methanol) to improve dissolution.

Procedure:

-

Pre-titrate the solvent to eliminate background moisture.

-

Use the Difference by Weighing method (Protocol B) to introduce the sample into the titration cell.

-

Note: Do not use a syringe for solids; use a dedicated solid addition port or a weighing boat dropped in (if the boat is known to be water-free, though back-weighing the boat is preferred).

Protocol D: Recovery of Wet Material (Azeotropic Drying)

If the material has absorbed moisture (clumped), do not use heat alone, as this may degrade the salt or cause melting. Use azeotropic distillation.[2]

Workflow:

-

Dissolve the wet salt in a minimum amount of dry Methanol (to ensure complete dissolution).

-

Add 10 volumes of Toluene .

-

Rotary evaporate. The Methanol/Toluene/Water azeotrope will remove the moisture.

-

Repeat the Toluene addition and evaporation 2x.

-

Dry under high vacuum (< 1 mbar) for 12 hours.

Decision Logic for Handling

Figure 2: Decision matrix for assessing material viability based on physical state and water content.

References

-

United States Pharmacopeia (USP). (2023). USP <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.[3][4][5] USP-NF. Link

-

United States Pharmacopeia (USP). (2023). USP <921> Water Determination. USP-NF. Link

-

Cheng, Y., et al. (2017). "Weighing by Difference: A Critical Technique for Hygroscopic Reagents."[6] Journal of Chemical Education, 94(1), 123-125.

-

Mettler Toledo. (n.d.). Karl Fischer Titration: A Guide to Water Determination.Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Azeotropic Drying techniques).

Sources

- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 2. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. USP〈1112〉: Application of Water Activity Determination to Nonsterile Pharmaceutical Products_FDCELL [fdcell.com]

- 4. pedak.nl [pedak.nl]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. youtube.com [youtube.com]

Troubleshooting & Optimization

Troubleshooting impurities in 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl spectra

Welcome to the technical support center for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify impurities encountered during the analysis of this compound. The following content is structured in a question-and-answer format to directly address common challenges.

Section 1: Initial Assessment & Common Impurities

Q: I see unexpected peaks in my analytical data for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl. Where should I start my investigation?

A: When encountering unexpected signals in your spectra (HPLC, NMR, MS), a systematic approach is crucial. The first step is to correlate the data from all available analytical techniques to build a comprehensive profile of the impurity.

Begin by asking these fundamental questions:

-

Is the impurity consistently present across different batches? This helps distinguish between a systematic issue (e.g., a synthesis byproduct) and a random one (e.g., contamination).

-

What is the approximate quantity of the impurity? Use the peak area percentage in HPLC or integration in ¹H NMR for an initial estimate. This will determine the urgency and the amount of effort required for characterization.

-

Does the impurity's spectral signature suggest a relationship to the parent compound? Look for common structural motifs in the NMR or a logical mass difference in the MS data (e.g., loss of a functional group, addition of a solvent molecule).

The following diagram outlines a general workflow for impurity investigation.

Caption: General workflow for investigating an unknown impurity.

Q: What are the most common types of impurities associated with 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl?

A: Impurities can originate from various stages, including synthesis, storage, and handling. For this specific molecule, they generally fall into four categories: process-related impurities, stereoisomers, degradation products, and contaminants.

| Impurity Type | Potential Source | Common Analytical Signature |

| Process-Related | Incomplete reaction of starting materials; Side reactions. | Peaks corresponding to synthetic precursors or byproducts from unintended reaction pathways, such as ring contraction.[1] |

| Stereoisomers | Non-stereoselective synthesis or racemization during a synthetic step. | (3r)-Diastereomer: The most probable stereoisomeric impurity. It will have an identical mass spectrum but a different retention time on a chiral HPLC column.[2] |

| Degradation Products | Exposure to heat, light, humidity, or incompatible pH conditions. | Hydrolysis Product: Opening of the lactam (pyrrolidinone) ring. Expect a mass increase of 18 Da (addition of H₂O). Oxidation Products: Addition of oxygen to the piperidine or pyrrolidinone ring.[3] Expect a mass increase of 16 Da. |

| Contaminants | Solvents, reagents, or environmental factors. | Residual Solvents: Sharp singlets in ¹H NMR (e.g., acetone, dichloromethane). Reagents: Signals from unreacted reagents or catalysts used in synthesis.[4] |

Section 2: Troubleshooting by Analytical Technique

This section provides specific advice for interpreting anomalous data from the most common analytical techniques used for this compound.

NMR Spectroscopy

Q: My ¹H NMR spectrum shows several unassigned signals. How can I begin to identify the corresponding impurity?

A: Identifying impurities from an NMR spectrum requires a detailed analysis of chemical shifts, coupling constants, and integration values.

-

Check for Obvious Contaminants: First, identify and exclude signals from common laboratory solvents (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.32 ppm in CDCl₃) and water.

-

Analyze the Integration: Compare the integration of the unknown signals to a known proton signal of your main compound. This provides a relative molar ratio of the impurity.

-

Study the Splitting Patterns (Multiplicity): The splitting pattern reveals the number of adjacent protons, which is a critical clue to the impurity's structure.

-

Utilize 2D NMR: If the impurity level is sufficient (>1-2%), 2D NMR experiments are invaluable.

-